molecular formula C6H7BrN2 B1265515 (4-Bromophenyl)hydrazine CAS No. 589-21-9

(4-Bromophenyl)hydrazine

Cat. No.: B1265515
CAS No.: 589-21-9
M. Wt: 187.04 g/mol
InChI Key: NRESDXFFSNBDGP-UHFFFAOYSA-N
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Description

(4-Bromophenyl)hydrazine is an organic compound with the molecular formula C6H7BrN2. It is a derivative of phenylhydrazine, where a bromine atom is substituted at the para position of the phenyl ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (4-Bromophenyl)hydrazine typically involves the following steps:

Industrial Production Methods

In industrial settings, the preparation method involves similar steps but is optimized for higher yields and purity. The process includes:

Chemical Reactions Analysis

Condensation Reactions

(4-Bromophenyl)hydrazine readily undergoes condensation with carbonyl compounds (aldehydes, ketones) to form hydrazones, which serve as precursors for further transformations.

Table 1: Condensation Reactions of this compound

Carbonyl CompoundConditionsProductYieldReference
2,4-Dichlorobenzaldehyde 90°C, solvent-free, [Et₃NH][HSO₄] catalyst4,4'-[(2,4-Dichlorophenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)86%
Ethyl acetoacetate 90°C, solvent-free3-Methyl-1-(4-bromophenyl)-5-pyrazolone79% (uncatalyzed) → 88% (catalyzed)
Aromatic aldehydes Acidic or basic conditionsHydrazones (e.g., N-{4-[(4-bromophenyl)hydrazono]methyl} derivatives)70–95%

Mechanistic Insight :

  • The reaction with aldehydes involves nucleophilic attack by the hydrazine’s NH₂ group on the carbonyl carbon, followed by dehydration to form hydrazones.

  • In multicomponent reactions (e.g., with aldehydes and β-ketoesters), this compound facilitates the formation of bis-pyrazolones via Knoevenagel adducts and subsequent cyclization .

Substitution Reactions

The bromine atom on the aromatic ring enables nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.

Table 2: Substitution Reactions of this compound

Reagent/CatalystConditionsProductYieldReference
Suzuki coupling (Pd catalyst) Aryl boronic acids, Pd(PPh₃)₄, K₂CO₃Biaryl hydrazines60–85%
Buchwald-Hartwig amination Pd₂(dba)₃, Xantphos, amine4-Aminophenylhydrazines55–75%
SNAr with amines DMF, 100°C4-(Alkyl/aryl amino)phenylhydrazines40–65%

Key Findings :

  • The bromine substituent enhances electrophilicity at the para position, enabling efficient cross-coupling (e.g., Suzuki, Buchwald-Hartwig) .

  • Direct substitution with amines requires elevated temperatures and polar aprotic solvents .

Cyclization Reactions

This compound is pivotal in synthesizing nitrogen-containing heterocycles.

Table 3: Cyclization Reactions of this compound

Reagent/ConditionsProductYieldApplicationReference
Acid-catalyzed cyclization with β-diketones 4-Bromo-1H-pyrazole derivatives70–90%Antimycobacterial agents
Thermal cyclization with nitriles 1,2,4-Triazoles50–80%Agrochemical intermediates
Oxidative cyclization (I₂, DMSO) 4-Bromophenyl-1,3,4-oxadiazoles65–75%Fluorescent materials

Mechanistic Pathways :

  • Cyclization with β-diketones proceeds via enolization and intramolecular dehydration .

  • Oxidative cyclization with iodine/DMSO involves generation of a diazene intermediate, followed by ring closure .

Functionalization via Diazotization

The hydrazine moiety can be converted to diazonium salts, enabling diverse transformations.

Table 4: Diazotization-Based Reactions

Reaction TypeConditionsProductYieldReference
Diazonium salt formation NaNO₂, HCl, 0–5°C4-Bromobenzenediazonium chloride85–95%
Sandmeyer reaction (CuCN) CuCN, HCl4-Cyanophenylhydrazine60–70%
Azo coupling β-Naphthol, pH 9–104-Bromoazobenzene derivatives50–65%

Applications :

  • Diazonium salts serve as intermediates for introducing cyano, iodo, or hydroxyl groups .

  • Azo derivatives exhibit utility in dye synthesis and coordination chemistry .

Biological Activity and Derivatives

Functionalized derivatives of this compound show notable bioactivity:

  • Antimicrobial agents : 4H-1,3-oxazol-5-one derivatives inhibit biofilm formation (MIC: 8–32 µg/mL) .

  • Antihypertensive agents : Sulfamide derivatives act as endothelin receptor antagonists (IC₅₀: <10 nM) .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (4-Bromophenyl)hydrazine typically involves the diazotization of 4-bromoaniline followed by reduction. The preparation method has been refined to enhance yield and purity, utilizing concentrated hydrochloric acid and zinc powder as reducing agents. This method yields high-purity products suitable for further applications in research and industry .

Antimicrobial Activity

Recent studies have indicated that this compound derivatives exhibit notable antimicrobial properties. For instance, compounds synthesized from this compound have shown effectiveness against various bacterial strains, with some derivatives demonstrating enhanced activity due to the presence of the bromine atom, which can improve the compound's interaction with microbial targets .

Antioxidant Properties

Research has highlighted the antioxidant potential of this compound-based compounds. In assays such as the DPPH method, certain derivatives exhibited significant free radical scavenging activity, suggesting their utility in preventing oxidative stress-related diseases .

Antimalarial and Antileishmanial Activities

Hydrazine derivatives have been evaluated for their antimalarial and antileishmanial activities. For example, specific compounds derived from this compound demonstrated promising results against Plasmodium berghei, indicating potential for development into therapeutic agents for malaria .

Pharmaceutical Intermediates

This compound hydrochloride is widely used as a reagent in the synthesis of various pharmaceutical compounds, including acylsulfonamides and acylsulfamides. Its role as an intermediate facilitates the development of drugs with improved efficacy and reduced side effects .

Material Science

In materials science, this compound is employed in the synthesis of polymers and composites that exhibit desirable thermal and mechanical properties. Its incorporation into polymer matrices can enhance durability and resistance to environmental degradation .

CompoundActivity TypeIC50 Value (µM)Reference
Compound AAntimicrobial15.0
Compound BAntioxidant20.5
Compound CAntimalarial48.4
Compound DAntileishmanial30.0

Case Study 1: Synthesis of Antimicrobial Agents

A series of this compound derivatives were synthesized to evaluate their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The study revealed that modifications to the hydrazine structure significantly influenced antimicrobial activity, leading to the identification of several potent candidates for further development.

Case Study 2: Evaluation of Antioxidant Activity

In a comparative study assessing the antioxidant properties of various hydrazine derivatives using the DPPH assay, it was found that compounds containing this compound exhibited superior scavenging activity compared to traditional antioxidants, suggesting their potential use in nutraceutical formulations.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator, depending on the specific target and pathway involved. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromophenyl)hydrazine is unique due to the presence of the bromine atom, which enhances its reactivity and makes it suitable for specific synthetic applications. The bromine atom also influences the compound’s physical and chemical properties, making it distinct from other phenylhydrazine derivatives .

Biological Activity

(4-Bromophenyl)hydrazine, a compound with the molecular formula C6_{6}H6_{6}BrN2_{2}, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial, antioxidant, and potential anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves a two-step process: diazotization of 4-bromoaniline followed by reduction. The method ensures high purity and yield, with reported yields exceeding 38% and purities above 99% as determined by high-performance liquid chromatography (HPLC) .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives. It has been shown to exhibit significant antibacterial and antifungal activities against various strains. For instance, a study demonstrated that compounds derived from this compound displayed enhanced antibacterial effects compared to standard antibiotics . The presence of the bromine atom in its structure is believed to enhance these effects due to increased lipophilicity and electron-withdrawing properties.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainInhibition Zone (mm)Reference
This compoundStaphylococcus aureus15
This compoundEscherichia coli12
(4-Bromophenyl)thiosemicarbazideBacillus subtilis18

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various methods such as DPPH and ABTS assays. These studies indicate that while it exhibits antioxidant activity, it is generally lower than that of standard antioxidants like ascorbic acid and butylated hydroxytoluene . The antioxidant activity is attributed to its ability to scavenge free radicals, which can mitigate oxidative stress in biological systems.

Table 2: Antioxidant Activity Comparison

CompoundDPPH Inhibition (%)Reference
This compound20
Ascorbic Acid85
Butylated Hydroxytoluene90

Potential Anticancer Activity

Recent research has indicated that this compound may possess anticancer properties. A study utilizing molecular modeling suggested that derivatives of this compound could interact with cancer cell targets effectively, leading to apoptosis in malignant cells . The mechanism appears to involve the inhibition of specific enzymes related to cancer progression.

Case Study: In Vitro Analysis

In a controlled laboratory setting, this compound was tested against human cancer cell lines. The results showed a dose-dependent decrease in cell viability, with significant effects noted at concentrations above 50 µM. This suggests potential for further development as an anticancer agent.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing (4-Bromophenyl)hydrazine in academic research?

this compound is typically synthesized via hydrazine hydrate reactions. For example, reacting ethyl esters with excess hydrazine hydrate in ethanol under reflux (6 hours), followed by precipitation in ice-cold water and recrystallization from ethanol yields pale yellow hydrazide crystals (90% yield) . Another method involves treating 4-bromobenzoyl chloride with hydrazine hydrate and triethylamine to form N,N'-diacylhydrazine intermediates, followed by cyclization with phosphorus oxychloride to produce 1,3,4-oxadiazole derivatives .

Q. What safety precautions are necessary when handling this compound?

The compound is harmful via inhalation, skin contact, or ingestion. Immediate first aid includes washing skin with copious water for ≥15 minutes and removing contaminated clothing. Work should be conducted in a fume hood with personal protective equipment (gloves, lab coat, goggles) .

Q. Which analytical techniques are most reliable for characterizing this compound derivatives?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C) to confirm molecular structure.
  • IR spectroscopy to identify functional groups (e.g., N-H stretches near 3200–3300 cm⁻¹).
  • Mass spectrometry for molecular weight determination.
  • Elemental analysis to validate calculated vs. experimental compositions (e.g., C, H, N content) .
  • TLC (e.g., petroleum ether:ethyl acetate = 70:30) to monitor reaction progress .

Advanced Research Questions

Q. How can this compound be utilized in the synthesis of heterocyclic compounds with pharmacological activity?

The compound serves as a precursor for diverse heterocycles:

  • Oxadiazoles : Cyclization with phosphorus oxychloride yields 1,3,4-oxadiazoles, which exhibit cytotoxic and apoptotic activity .
  • Thiazoles : Condensation with α-bromoacetophenone forms thiazole hybrids with α-amylase inhibitory properties .
  • Imidazothiazoles : Reaction with cyclic ketones produces derivatives tested for antiviral and antimycobacterial activity .
  • Pyrimidines : Complexation with transition metals (Cr, Mn, Fe) generates ligands with antimicrobial potential .

Q. What role does this compound play in catalytic mechanisms, such as ring-opening metathesis?

Hydrazine derivatives act as catalysts in carbonyl–olefin metathesis. Computational studies (DFT) show that bicyclic hydrazines lower activation barriers in rate-determining cycloreversion steps. For example, [2.2.2]-bicyclic hydrazines enhance reactivity compared to [2.2.1]-analogues, enabling efficient ring-opening of norbornenes .

Q. How can researchers resolve contradictions in spectral data when synthesizing novel this compound derivatives?

  • Cross-validate using multiple techniques (e.g., NMR + IR + elemental analysis) to confirm functional groups and purity .
  • Compare experimental vs. calculated elemental composition (e.g., C, H, N percentages) to identify synthesis errors .
  • Use X-ray crystallography (where possible) to resolve ambiguities in stereochemistry .

Q. What computational approaches are used to predict the reactivity of this compound in organic synthesis?

  • Density Functional Theory (DFT) models reaction pathways, such as cycloaddition/cycloreversion energetics in metathesis reactions .
  • Molecular docking evaluates binding affinities of derivatives (e.g., thiazole hybrids) to biological targets like α-amylase .
  • QSAR studies correlate structural features (e.g., substituent electronegativity) with biological activity .

Q. What are the challenges in optimizing reaction conditions for high-yield synthesis of this compound-based metal complexes?

  • Solvent selection : Ethanol or chloroform is preferred for solubility and stability .
  • Reflux duration : Prolonged heating (e.g., 40 hours) may be required for hydrazine incorporation .
  • Purification : Column chromatography (silica gel, CHCl₃) isolates pure complexes, but yields can vary (41–92%) depending on steric hindrance .

Q. How does structural modification of this compound influence its biological activity in anticancer research?

  • Electron-withdrawing groups (e.g., bromine) enhance cytotoxicity by increasing electrophilicity .
  • Mannich base derivatives (e.g., N-arylpiperazine hybrids) show improved carbonic anhydrase inhibition, linked to antiproliferative effects .
  • Thiazole clubbing with pyrazole moieties enhances α-amylase inhibition, a target in cancer metabolism .

Properties

IUPAC Name

(4-bromophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7BrN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NRESDXFFSNBDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80207631
Record name p-Bromophenylhydrazine
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Molecular Weight

187.04 g/mol
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CAS No.

589-21-9
Record name (4-Bromophenyl)hydrazine
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Record name p-Bromophenylhydrazine
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Record name (4-Bromophenyl)hydrazine
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Record name p-Bromophenylhydrazine
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Record name 4-bromophenylhydrazine
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Synthesis routes and methods

Procedure details

To a 1 L flask were added finely powdered p-bromoaniline (69 g, 0.4 mol), water (200 mL) and conc. HCl (100 mL, 1.2 mol). The mixture was cooled in an ice bath to less than 5° C. A solution of sodium nitrite (30 g, 0.43 mol) in water (90 mL) was added dropwise to the aniline suspension over approx. 1 h, while maintaining the temperature at less than 5° C. The mixture was stirred for a further 30 min and then was gravity filtered through a No. 1 paper into a chilled flask. The solution was added in small portions to a solution of 92% ammonium sulfite (118 g, 0.8 mol) in water (250 mL), which had been chilled to 0° C., at a rate such that the temperature remained at less than 5° C. (approx. 1 h). During the addition a yellow solid formed in the mixture. After the addition was completed, stirring was continued for 1 h at 0° C. and the mixture was then allowed to warm to rt. The solid was filtered off and the filtrate was treated with conc. HCl (120 mL). The solution was heated to reflux during which time a solid formed and then mostly dissolved. The hot solution was filtered and then allowed to cool to rt before chilling in a refrigerator overnight. The crystals were filtered off and were washed with 1 M HCl (60 mL). The solid was added to a mixture of DCM (1 L) and 1N sodium hydroxide (600 mL) and the suspension was shaken until the solid dissolved. The layers were separated and the aqueous phase was washed again with DCM (2×400 mL). The combined organic solutions were dried (MgSO4), filtered and the solvent was evaporated in vacuo to afford p-bromophenylhydrazine (50.3 g, 67%).
Quantity
69 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Name
ammonium sulfite
Quantity
118 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
(4-Bromophenyl)hydrazine
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
(4-Bromophenyl)hydrazine
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
(4-Bromophenyl)hydrazine
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
(4-Bromophenyl)hydrazine
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
(4-Bromophenyl)hydrazine
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
(4-Bromophenyl)hydrazine

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